molecular formula C6H8N2O B2480656 3-Hydrazinylphenol CAS No. 793635-77-5

3-Hydrazinylphenol

Cat. No.: B2480656
CAS No.: 793635-77-5
M. Wt: 124.143
InChI Key: GWQIHHJJAXBWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinylphenol: is an organic compound with the molecular formula C₆H₈N₂O. It is a derivative of phenol, where the hydroxyl group is substituted at the meta position with a hydrazine group. This compound is known for its potential biological activities, including anti-inflammatory, antiviral, and antitumor properties .

Scientific Research Applications

3-Hydrazinylphenol has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: It exhibits anti-inflammatory properties and is used in studies related to inflammation and immune response.

    Medicine: Due to its antiviral and antitumor activities, it is investigated for potential therapeutic applications.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

3-Hydrazinylphenol is a serotonin analog that primarily targets decarboxylase enzymes . These enzymes play a crucial role in the biosynthesis of various neurotransmitters, including serotonin, dopamine, and histamine. By inhibiting these enzymes, this compound can modulate the levels of these neurotransmitters in the body .

Mode of Action

As a decarboxylase inhibitor, this compound binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of its substrate . This interaction results in decreased production of the corresponding neurotransmitters, thereby altering neuronal signaling.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin synthesis pathway . By inhibiting the decarboxylation step, this compound reduces the production of serotonin from its precursor, 5-hydroxytryptophan . This can have downstream effects on various physiological processes regulated by serotonin, including mood, sleep, and appetite.

Pharmacokinetics

As a small molecule with a molecular weight of 12414 g/mol , it is likely to have good bioavailability and can be distributed throughout the body

Result of Action

The inhibition of decarboxylase enzymes by this compound leads to a decrease in the levels of certain neurotransmitters . This can result in various molecular and cellular effects, depending on the specific neurotransmitter affected. For example, reduced serotonin levels can affect mood and sleep, while decreased dopamine levels can impact movement and reward-related behavior .

Biochemical Analysis

Biochemical Properties

3-Hydrazinylphenol interacts with various enzymes and proteins in biochemical reactions. It has been shown to have anti-inflammatory properties in vitro studies

Cellular Effects

This compound has been shown to have antiviral and antitumor effects, which are thought to be due to its inhibition of dopamine decarboxylase . It influences cell function by interacting with the 5-HT1A receptor

Molecular Mechanism

The molecular mechanism of this compound involves its role as a decarboxylase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Hydrazinylphenol involves the diazotization of 3-aminophenol followed by reduction. The process can be summarized as follows :

    Diazotization: 3-Aminophenol is dissolved in concentrated hydrochloric acid and cooled to 10°C. Sodium nitrite is added dropwise to form the diazonium salt.

    Reduction: The diazonium salt is then reduced using tin(II) chloride in hydrochloric acid. The reaction mixture is stirred at room temperature for 45 minutes.

    Neutralization: The reaction mixture is basified to pH 10 using sodium hydroxide, and the product is extracted with ethyl acetate.

Industrial Production Methods:

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions:

3-Hydrazinylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Comparison with Similar Compounds

    3-Aminophenol: Similar structure but with an amino group instead of a hydrazine group.

    4-Hydrazinylphenol: Similar structure but with the hydrazine group at the para position.

    2-Hydrazinylphenol: Similar structure but with the hydrazine group at the ortho position.

Uniqueness:

3-Hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substitution allows for different reactivity compared to ortho- and para-substituted analogs, making it valuable in specific synthetic and biological applications.

Properties

IUPAC Name

3-hydrazinylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-8-5-2-1-3-6(9)4-5/h1-4,8-9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQIHHJJAXBWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred, ice cooled solution of 3-aminophenol (2.00 g, 18.3 mmol) in concentrated HCl (20 mL) was added dropwise a solution of sodium nitrite (1.33 g, 19.24 mmol) in H2O (10 mL), ensuring the internal temperature did not exceed 10° C. After 10 min, a solution of tin (II) chloride (7.645 g, 40.3 mmol) in concentrated HCl (10 mL) was added dropwise, and the ice bath removed. After stirring at RT for 45 min, the reaction was basified to pH 10 with careful addition of 10 M NaOH solution (50 mL), and then extracted with EtOAc (3×). The organic extracts were dried over MgSO4, concentrated in vacuo and triturated with Et2O to afford the title compound as a brown solid (353 mg, 16%). 1H NMR (300 MHz, d6-DMSO): 3.83 (2H, br s), 5.96-6.02 (1H, m), 6.15-6.21 (1H, m), 6.22 (1H, t, J=2.2 Hz), 6.52 (1H, br s), 6.84 (1H, t, J=8.0 Hz), 8.91 (1H, br s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.645 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
16%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.